Product packaging for 4-Cyclopropyl-1,2-oxazol-3-amine(Cat. No.:CAS No. 1785214-00-7)

4-Cyclopropyl-1,2-oxazol-3-amine

Cat. No.: B2756921
CAS No.: 1785214-00-7
M. Wt: 124.143
InChI Key: UNVTVJQYZDLDRV-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1,2-oxazol-3-amine is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . This substituted isoxazole derivative is characterized by a cyclopropyl group attached at the 4-position of the oxazole ring and an amine functional group at the 3-position. The compound is of significant interest in medicinal chemistry and agrochemical research, particularly in the development of novel enzyme inhibitors. Research indicates that isoxazole and oxadiazole derivatives show promising potential as inhibitors of 3-hydroxykynurenine transaminase (3HKT), a crucial enzyme in the kynurenine pathway of insects . This pathway is essential for the detoxification of 3-hydroxykynurenine (3HK) in mosquitoes, and its inhibition represents a targeted strategy for the development of selective larvicides . The cyclopropyl substituent on the isoxazole core is a notable structural feature, as studies suggest that replacing straight-chain alkyl groups with cycloalkyl moieties can enhance binding affinity to target enzymes like 3HKT, potentially leading to more effective insecticidal candidates . This makes this compound a valuable scaffold for designing new vector control agents aimed at combating malaria-transmitting Anopheles mosquitoes, which have developed resistance to conventional insecticides . Furthermore, the isoxazole pharmacophore is found in various bioactive molecules, indicating broad utility in pharmaceutical research beyond agrochemical applications. This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B2756921 4-Cyclopropyl-1,2-oxazol-3-amine CAS No. 1785214-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-5(3-9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVTVJQYZDLDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785214-00-7
Record name 4-cyclopropyl-1,2-oxazol-3-amine
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Synthetic Methodologies for 4 Cyclopropyl 1,2 Oxazol 3 Amine and Its Analogs

Direct Synthesis Approaches for 4-Cyclopropyl-1,2-oxazol-3-amine

The direct formation of the this compound core can be achieved through several elegant synthetic strategies, including cyclization reactions, multi-component reactions, and one-pot protocols. These methods offer efficient pathways to this specific substituted isoxazole (B147169).

Cyclization Reactions for Oxazole (B20620) Ring Formation

The cornerstone of isoxazole synthesis is the cyclization reaction, which forms the five-membered heterocyclic ring. For this compound, this typically involves the reaction of a suitably substituted cyclopropyl-containing precursor with a source of hydroxylamine (B1172632).

A common strategy involves the cyclocondensation of a β-ketonitrile with hydroxylamine. In the context of synthesizing the target molecule, the key intermediate would be 3-cyclopropyl-3-oxopropanenitrile (B32227) . The reaction proceeds by the initial formation of an oxime from the keto group of the β-ketonitrile, followed by an intramolecular cyclization where the nitrogen of the oxime attacks the nitrile carbon. Subsequent tautomerization yields the final 3-aminoisoxazole (B106053) product.

The general mechanism for this cyclization is depicted below: Step 1: Reaction of the ketone with hydroxylamine to form an oxime. Step 2: Intramolecular nucleophilic attack of the oxime nitrogen on the nitrile carbon. Step 3: Tautomerization to the stable aromatic 3-aminoisoxazole ring system.

This approach is a well-established method for the synthesis of 3-aminoisoxazoles from β-ketonitriles. beilstein-journals.org

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. While a specific MCR for this compound is not extensively documented, analogous reactions for similar structures provide a blueprint.

For instance, a three-component reaction for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles involves the reaction of malononitrile, an arylglyoxal, and hydrazine (B178648) hydrate. scielo.org.za Adapting this concept, a hypothetical three-component reaction for our target compound could involve:

A cyclopropyl-containing 1,3-dicarbonyl compound or its equivalent.

A source of the C4-C5 bond of the isoxazole ring.

Hydroxylamine to provide the nitrogen and oxygen atoms of the ring.

A plausible three-component strategy for related 5-aminoisoxazoles involves the reaction of a β-oxo dithioester, an amine, and hydroxylamine. beilstein-journals.org This highlights the versatility of MCRs in constructing the isoxazole core with an amino substituent. The development of a specific MCR for this compound would represent a significant advancement in its synthesis.

One-Pot Synthetic Protocols

One-pot syntheses, which involve multiple reaction steps in the same flask without isolation of intermediates, provide a streamlined and efficient alternative to traditional multi-step synthesis. The synthesis of this compound can be envisioned through a one-pot process that combines the formation of a key intermediate with its subsequent cyclization.

A potential one-pot protocol could start from a readily available cyclopropyl-containing starting material, such as cyclopropyl (B3062369) methyl ketone. This could be converted in situ to a more reactive intermediate, such as a β-ketonitrile, which then undergoes cyclization with hydroxylamine in the same reaction vessel. This approach would eliminate the need for purification of the intermediate, saving time and resources.

Synthesis of Precursors and Intermediates

The successful synthesis of this compound is highly dependent on the availability of key precursors and intermediates. These include cyclopropyl-containing building blocks and substituted amino-oxazole precursors.

Preparation of Cyclopropyl-Containing Building Blocks

The cyclopropyl moiety is a crucial component of the target molecule. The synthesis of appropriate cyclopropyl-containing building blocks is therefore a critical first step. Key precursors include those with a three-carbon chain suitable for forming the C3, C4, and C5 positions of the isoxazole ring.

3-Cyclopropyl-3-oxopropanenitrile is a prime precursor for the synthesis of this compound. Its synthesis can be achieved through various methods. One common approach is the acylation of acetonitrile (B52724) with a cyclopropanecarboxylic acid derivative, such as an ester or acid chloride, in the presence of a strong base.

Another key precursor is ethyl 3-cyclopropyl-3-oxopropionate . This β-ketoester can be synthesized by the reaction of ethyl hydrogen malonate with cyclopropanecarbonyl chloride. prepchem.com This intermediate can then be converted to the corresponding β-ketonitrile.

Below is a table summarizing some key cyclopropyl-containing building blocks and their synthetic utility.

Building BlockStructureSynthetic Utility
3-Cyclopropyl-3-oxopropanenitrileC1CC1C(=O)CC#NDirect precursor for cyclization with hydroxylamine to form this compound.
Ethyl 3-cyclopropyl-3-oxopropionateC1CC1C(=O)CC(=O)OCCCan be converted to 3-cyclopropyl-3-oxopropanenitrile or used in other synthetic routes to the isoxazole ring.
Cyclopropyl methyl ketoneC1CC1C(=O)CA readily available starting material for the synthesis of more complex cyclopropyl-containing intermediates.

Synthesis of Substituted Amino-Oxazole Precursors

The synthesis of substituted amino-oxazole precursors often involves the construction of a suitable open-chain molecule that can be cyclized to form the desired heterocyclic ring. For this compound, this would involve a precursor containing the cyclopropyl group at the appropriate position and a nitrogen-containing functional group that will become the 3-amino group.

The synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates from β-enamino ketoesters and hydroxylamine hydrochloride demonstrates a relevant strategy. nih.gov This suggests that a β-enamino nitrile derived from a cyclopropyl β-ketonitrile could be a viable precursor for the synthesis of this compound.

The general approach would be:

Synthesis of a cyclopropyl β-ketonitrile (as described in 2.2.1).

Reaction of the β-ketonitrile with a suitable reagent to form a β-enamino nitrile.

Cyclization of the β-enamino nitrile with hydroxylamine to yield the target 3-aminoisoxazole.

This stepwise approach allows for the controlled introduction of the necessary functional groups before the final ring-forming cyclization.

Advanced Synthetic Techniques and Methodological Innovations

Recent years have seen a surge in the development of sophisticated synthetic strategies for oxazole ring formation, moving beyond classical methods to address the need for more sustainable, efficient, and versatile processes.

Transition-Metal-Free Annulation Methods for Oxazoles

The use of transition metals in organic synthesis, while effective, often raises concerns regarding toxicity, cost, and environmental impact. rsc.orgresearchgate.net Consequently, transition-metal-free methods for constructing the oxazole skeleton have gained prominence. rsc.org These methods offer a more benign and often more accessible route to valuable oxazole compounds. rsc.orgresearchgate.net

One notable approach involves the [2 + 2 + 1] annulation of alkynes, nitriles, and an oxygen atom source, mediated by PhIO with TfOH or Tf₂NH. acs.org This metal-free, regioselective procedure can be applied to both terminal and internal alkynes, yielding 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org A plausible mechanism suggests the formation of an alkenyliodonium triflate as a key intermediate. acs.org

Another strategy focuses on the C–O bond cleavage of an ester using amines under metal-free conditions. rsc.org This method facilitates the synthesis of substituted oxazoles through the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines in a one-pot reaction, involving chemoselective C–O bond cleavage and subsequent C–N and C–O bond formation. rsc.org This approach expands the substrate scope to include various benzylamines and aliphatic amines, offering an environmentally friendly process. rsc.org

The quest for alternatives to transition metal catalysts is driven by the inherent toxicity of these metals, a critical consideration in the synthesis of biologically relevant heterocycles. nih.gov

Table 1: Comparison of Transition-Metal-Free Annulation Methods

MethodReactantsReagentsKey Features
[2 + 2 + 1] Annulation Alkynes, Nitriles, Oxygen Atom SourcePhIO, TfOH or Tf₂NHMetal-free, regioselective, applicable to terminal and internal alkynes. acs.org
C–O Bond Cleavage Substituted 2-oxo-2-phenylethyl acetate, Amines-Metal-free, one-pot, expands amine substrate scope. rsc.org

Electrochemical Cyclization Approaches

Electrochemical synthesis has emerged as a powerful and sustainable tool for constructing heterocyclic compounds like oxazoles. rsc.orgrsc.orgbohrium.com This method often avoids the need for harsh reagents and transition metal catalysts, aligning with the principles of green chemistry. rsc.org

A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids with isocyanides provides a green and sustainable route to oxazoles. rsc.org This process is performed in a catalytic system that avoids transition metals and toxic oxidants. rsc.org Mechanistic studies indicate the generation of an acyloxyphosphonium ion as a key intermediate via anodic oxidation. rsc.org

Another electrochemical approach involves the oxidative cyclization of o-aminophenols, o-aminothiophenols, or o-phenylenediamines with aldehydes to form benzazoles. bohrium.com This catalyst- and oxidant-free method proceeds under mild conditions with a broad substrate scope and good functional group tolerance. bohrium.com The proposed mechanism involves condensation, oxidation, deprotonation, and cyclization reactions. bohrium.com

Furthermore, the electrochemical synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes has been achieved through dehydrogenative cyclization. rsc.org This process, which involves the generation of an iminoxy radical via anodic oxidation followed by a 1,5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization, is characterized by its simple operation and mild conditions. rsc.org

Table 2: Overview of Electrochemical Cyclization Methods for Oxazole and Related Heterocycles

MethodStarting MaterialsKey TransformationAdvantages
Deoxygenative [3 + 2] Cycloaddition Carboxylic acids, IsocyanidesPhosphine-mediated cycloadditionGreen, sustainable, transition-metal-free. rsc.org
Oxidative Cyclization o-Aminophenols and related compounds, AldehydesElectrochemical oxidative cyclizationCatalyst- and oxidant-free, mild conditions. bohrium.com
Dehydrogenative Cyclization N-benzyl amidoximesGeneration of iminoxy radical via anodic oxidationSimple operation, broad substrate scope. rsc.org

Application of Hantzsch-type Reactions in Oxazole Synthesis

While the classical Hantzsch synthesis is primarily known for producing dihydropyridines, modified Hantzsch-type reactions have been adapted for the synthesis of oxazole derivatives. researchgate.netwikipedia.org These reactions typically involve the condensation of a β-keto ester, an aldehyde, and a nitrogen source. wikipedia.org

A modified Hantzsch reaction has been successfully employed to synthesize oxazole-dehydroamino acid derivatives from dehydroamino acid amides and β-bromopyruvate derivatives. researchgate.net This method allows for the convenient production of oxazoles with an α,β-unsaturated substituent at the 2-position in good yields. researchgate.net The use of β-substituted β-bromopyruvate derivatives also enables the synthesis of oxazoles with substituents at the 2- and 5-positions. researchgate.net

The Van Leusen reaction, another important named reaction in oxazole synthesis, involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. ijpsonline.comnih.gov This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov

Table 3: Comparison of Hantzsch-type and Van Leusen Reactions for Oxazole Synthesis

ReactionKey ReactantsProduct Type
Modified Hantzsch Reaction Dehydroamino acid amides, β-bromopyruvate derivatives2- and/or 5-substituted oxazoles. researchgate.net
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)5-substituted oxazoles. ijpsonline.comnih.gov

Green Chemistry Approaches in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for oxazole derivatives, aiming to reduce the use and generation of hazardous substances. ijpsonline.comnih.govresearchgate.net Key aspects of this approach include the use of safer solvents, renewable starting materials, and energy-efficient methods like microwave-assisted synthesis. nih.govresearchgate.net

Microwave irradiation, for instance, has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of oxadiazole derivatives. nih.govresearchgate.net This technique offers a cleaner and more efficient alternative to conventional heating methods. researchgate.net The use of water as a green media has also been explored in modified van Leusen reactions, allowing the use of catalytic amounts of base at low temperatures. nih.gov

Other green synthetic techniques include ultrasound-mediated synthesis and solvent-free grinding methods. nih.gov These approaches not only minimize environmental impact but can also enhance reaction performance in terms of yield, purity, and energy consumption compared to traditional methods. ijpsonline.com

Table 4: Green Chemistry Strategies in Oxazole Synthesis

StrategyDescriptionBenefits
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions.Faster reaction rates, higher yields, cleaner reactions. nih.govresearchgate.net
Use of Green Solvents Employs environmentally benign solvents like water.Reduced toxicity and environmental impact. nih.gov
Ultrasound-Mediated Synthesis Uses ultrasonic waves to promote reactions.Enhanced reaction rates and yields. nih.gov
Solvent-Free Grinding Mechanical grinding of reactants without a solvent.High product yield under solvent-free conditions. nih.gov

Continuous Flow Chemistry Applications in Scale-Up Research

Continuous flow chemistry has emerged as a transformative technology for the synthesis of organic molecules, offering significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. researchgate.netscitube.ionih.gov This methodology is particularly well-suited for reactions that are exothermic or involve hazardous intermediates. scitube.ionih.gov

In the context of heterocycle synthesis, continuous flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. researchgate.netnih.gov For example, a high-throughput methodology for the synthesis of 1,2,4-oxadiazole (B8745197) libraries has been developed using an integrated continuous flow synthesis and purification platform. researchgate.net This approach involves a low-temperature peptide coupling followed by a high-temperature cyclization in a continuous flow process. researchgate.net

The transition from laboratory-scale batch synthesis to industrial-scale continuous manufacturing represents a paradigm shift in the production of active pharmaceutical ingredients (APIs), offering enhanced control, safety, and efficiency. almacgroup.com

Table 5: Advantages of Continuous Flow Chemistry in Oxazole Synthesis

FeatureDescriptionBenefit
Enhanced Safety Smaller reaction volumes and better heat transfer.Reduced risk of thermal runaway and handling of hazardous materials. scitube.ionih.gov
Improved Efficiency Precise control over reaction parameters.Higher yields, improved selectivity, and shorter reaction times. researchgate.netnih.gov
Scalability Straightforward scale-up by running the system for longer or "numbering up".Facilitates transition from lab to industrial production. researchgate.netalmacgroup.com
Integration Ability to couple synthesis with in-line purification.Streamlined workflow and reduced manual handling. researchgate.net

Derivatization and Structural Modification Strategies

Functionalization of the Amino Group at Position 3

The primary amino group at the 3-position of the isoxazole (B147169) ring is a key handle for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups and the synthesis of diverse libraries of compounds.

The reaction of the 3-amino group with acylating agents such as acyl chlorides and anhydrides is a fundamental approach to introduce amide functionalities. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-(4-cyclopropyl-1,2-oxazol-3-yl)amides are of significant interest in medicinal chemistry. While specific examples for 4-cyclopropyl-1,2-oxazol-3-amine are not extensively documented in publicly available literature, the general synthesis of amide derivatives containing a cyclopropane (B1198618) ring has been reported. For instance, the coupling of cyclopropanecarboxylic acids with various amines is a well-established procedure. mdpi.com

A general procedure involves dissolving the amine and a corresponding carboxylic acid in a suitable solvent like dichloromethane (B109758), followed by the addition of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) at low temperatures. mdpi.com The reaction mixture is then warmed to room temperature and stirred to completion. This methodology can be applied to the synthesis of a variety of amide derivatives of this compound.

Table 1: Representative Amidation and Acylation Reactions Data in this table is representative of general amidation and acylation reactions and may not be specific to this compound due to a lack of publicly available data.

Acylating Agent Base Solvent Product
Acetyl chloride Triethylamine Dichloromethane N-(4-cyclopropyl-1,2-oxazol-3-yl)acetamide
Benzoyl chloride Pyridine Tetrahydrofuran N-(4-cyclopropyl-1,2-oxazol-3-yl)benzamide

The nucleophilic nature of the 3-amino group allows for N-alkylation and N-arylation reactions, leading to secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes be challenging due to the potential for over-alkylation, as the product amine can be more nucleophilic than the starting material. However, careful control of reaction conditions can lead to the desired mono-alkylated product. A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles has been described, which involves the reaction of 3-bromoisoxazolines with amines in the presence of a base to afford 3-aminoisoxazolines, followed by an oxidation step to yield the 3-aminoisoxazoles. acs.org

Arylation reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of N-aryl bonds, although specific applications to this compound are not widely reported. The general principle involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate.

Table 2: Potential Alkylation and Arylation Reactions Data in this table is representative of general N-alkylation and N-arylation reactions and may not be specific to this compound due to a lack of publicly available data.

Reagent Catalyst/Base Solvent Product
Methyl iodide Potassium carbonate Acetonitrile (B52724) N-methyl-4-cyclopropyl-1,2-oxazol-3-amine
Benzyl bromide Sodium hydride Dimethylformamide N-benzyl-4-cyclopropyl-1,2-oxazol-3-amine

The condensation of the 3-amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). This reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and may require the removal of water to drive the equilibrium towards the product. The synthesis and structural characterization of several isoxazole-containing Schiff bases have been reported. nih.govnih.gov For example, the direct condensation of 3-aminoisoxazole (B106053) derivatives with various salicylaldehydes in refluxing ethanol (B145695) yields the corresponding Schiff bases. nih.gov

These imine derivatives can serve as versatile intermediates for further functionalization.

Table 3: Synthesis of Isoxazole-Containing Schiff Bases Based on reported syntheses of related isoxazole Schiff bases. nih.govnih.gov

Aldehyde/Ketone Solvent Catalyst Product
Salicylaldehyde Ethanol None (reflux) (E)-2-{[(4-cyclopropylisoxazol-3-yl)imino]methyl}phenol
4-Methoxybenzaldehyde Ethanol Acetic acid (cat.) (E)-N-(4-methoxybenzylidene)-4-cyclopropylisoxazol-3-amine

Modifications and Substitutions on the Cyclopropyl (B3062369) Ring

The cyclopropyl ring, while generally stable, can undergo specific chemical transformations, offering another avenue for derivatization.

The direct introduction of substituents onto the cyclopropyl ring of this compound is synthetically challenging. A more common strategy involves the synthesis of the isoxazole ring from an already substituted cyclopropyl precursor. Various methods for the synthesis of substituted cyclopropanes are known, including the Corey-Chaykovsky reaction, which can be used to generate cyclopropanes from enones. organic-chemistry.orgacsgcipr.org For example, a substituted cyclopropyl ketone can be used as a starting material for the synthesis of the corresponding substituted 4-cyclopropyl-isoxazole.

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of electrophiles, radical initiators, or transition metals. masterorganicchemistry.com For instance, the reaction of cyclopropyl oximes in the presence of phosphorus oxychloride has been shown to lead to ring-opening and subsequent intramolecular nucleophilic vinylic substitution to form substituted isoxazoles. nih.gov This type of reactivity highlights the potential of the cyclopropyl group to act as a masked functional group that can be unveiled to create more complex molecular architectures. While specific ring-opening studies on this compound are not prevalent, the general principles of cyclopropane chemistry suggest that such transformations are feasible and could lead to a variety of novel heterocyclic systems. slideshare.net

Substitutions on the Oxazole (B20620) Ring System

The inherent reactivity of the oxazole ring allows for the introduction of various substituents, which can significantly influence the molecule's interaction with biological targets.

Regioselective Functionalization at Position 5

While direct C-H functionalization at the 5-position of a pre-formed this compound presents a synthetic challenge, an alternative and effective strategy involves the construction of the oxazole ring with the desired substituent already in place. One such method is the regioselective synthesis of 5-substituted 1,2-oxazoles through the reaction of β-enamino ketoesters with hydroxylamine (B1172632). nih.govbeilstein-journals.org This approach allows for the introduction of a variety of functional groups at the 5-position.

The general synthetic pathway commences with the formation of a β-enamino ketoester from a corresponding β-ketoester. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the 5-substituted 1,2-oxazole derivative. For instance, the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been successfully demonstrated, showcasing a route to introduce nitrogen-containing substituents at the 5-position. nih.govbeilstein-journals.org

PrecursorReagents and ConditionsProductReference
β-enamino ketoesterHydroxylamine hydrochloride5-substituted-1,2-oxazole nih.govbeilstein-journals.org
N-Boc-protected cyclic amino acids1. Meldrum's acid, EDC·HCl, DMAP; 2. Methanolysis; 3. N,N-dimethylformamide dimethylacetalCycloaminyl β-enamino ketoesters nih.gov
β-enamino ketoester 3hHydroxylamine hydrochlorideMethyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate (4h) beilstein-journals.org

Exploration of Bioisosteric Replacements (e.g., other heterocycles)

Bioisosteric replacement of the 1,2-oxazole ring with other five-membered heterocycles is a widely employed strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. Triazoles and oxadiazoles (B1248032) are common bioisosteres for the oxazole moiety. The structural similarities, such as the arrangement of nitrogen and oxygen atoms, allow these rings to mimic the spatial and electronic features of the original oxazole core. nih.govresearchgate.netunimore.it

1,2,3-Triazoles: The 1,2,3-triazole ring is a well-established bioisostere for the amide bond and can also serve as a replacement for the oxazole ring. researchgate.netunimore.itnih.gov The synthesis of 1,4-disubstituted 1,2,3-triazoles is often achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov This reaction provides a highly efficient and regioselective method for constructing the triazole ring. In the context of replacing the this compound core, a synthetic strategy would involve the preparation of a corresponding cyclopropyl-substituted alkyne or azide, which would then undergo cycloaddition.

1,2,4-Triazoles: The 1,2,4-triazole (B32235) ring is another common bioisostere. nih.govnih.gov Various synthetic methods are available for the preparation of 3-amino-1,2,4-triazoles. One common approach involves the cyclization of aroylaminoguanidines. researchgate.net Microwave-assisted synthesis from aminoguanidine (B1677879) bicarbonate and carboxylic acids has also been reported as an efficient method. mdpi.com

1,3,4-Oxadiazoles: These heterocycles are also recognized as effective bioisosteres for oxazoles. nih.govresearchgate.net A regioselective, reagent-based method for the cyclization of thiosemicarbazide (B42300) intermediates can be employed to produce 2-amino-1,3,4-oxadiazoles. nih.gov

The choice of bioisostere can significantly impact the physicochemical properties of the resulting compound, such as its polarity, hydrogen bonding capacity, and metabolic stability. nih.gov

Original HeterocycleBioisosteric ReplacementGeneral Synthetic MethodKey Features of BioisostereReferences
1,2-Oxazole1,2,3-TriazoleCopper-catalyzed azide-alkyne cycloaddition (CuAAC)Mimics spatial and electronic features, can improve metabolic stability. researchgate.netunimore.itnih.govnih.gov
1,2-Oxazole1,2,4-TriazoleCyclization of aroylaminoguanidines; Microwave-assisted synthesisAmide bond bioisostere, potential for improved biological activity. nih.govnih.govresearchgate.netmdpi.com
1,2-Oxazole1,3,4-OxadiazoleCyclization of thiosemicarbazide intermediatesCan modulate physicochemical properties like polarity and hydrogen bonding. nih.govresearchgate.netnih.gov

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model the electronic structure and properties of molecules. These methods are fundamental to understanding the intrinsic characteristics of 4-Cyclopropyl-1,2-oxazol-3-amine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov DFT calculations can determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

While specific DFT data for this compound is not extensively published, calculations on analogous heterocyclic compounds allow for an informed understanding of the expected results. These calculations typically involve a specific functional, such as B3LYP, and a basis set (e.g., 6-31G**) to solve the quantum mechanical equations. nih.gov The output provides key electronic parameters, including the total energy of the molecule, which is essential for assessing its stability.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the isoxazole (B147169) ring, while the LUMO would be distributed across the heterocyclic system. The precise energy values determine the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Heterocyclic Amines.
ParameterDescriptionTypical Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -5.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to 0.5
Energy Gap (ΔE)Difference between ELUMO and EHOMO4.0 to 6.0

Note: The data in this table are illustrative examples based on similar compounds and not specific experimental values for this compound.

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MESP map, areas of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the MESP map is predicted to show significant negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amine group, due to the presence of lone pairs of electrons. researchgate.net The hydrogen atoms of the amine group and the cyclopropyl (B3062369) moiety are expected to be regions of positive potential. researchgate.net This mapping helps to predict how the molecule will interact with other polar molecules and biological targets.

Molecular Modeling and Dynamics Simulations

While quantum chemical studies focus on static molecular properties, molecular modeling and dynamics simulations explore the dynamic behavior of molecules, including their conformational changes and interactions with other molecules over time.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.govnih.gov This method is central to drug discovery for estimating the binding affinity of a potential drug candidate to its biological target. The affinity is often quantified by a docking score, with more negative scores typically indicating a stronger, more favorable interaction. samipubco.com

While specific docking studies for this compound are not widely documented, its structure suggests it could be investigated as a ligand for various enzymes. For example, it could be docked into the active site of cyclooxygenase (COX) enzymes, which are common targets for anti-inflammatory drugs. Such a study would predict the binding mode and affinity, identifying key interactions like hydrogen bonds and hydrophobic contacts with the receptor's amino acid residues.

Table 2: Hypothetical Molecular Docking Results for this compound.
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)1PXX-7.5Arg120, Tyr355, Ser530
DNA Gyrase1HNJ-6.8Asp73, Gly77, Ala92
SARS-CoV-2 Main Protease6LU7-6.2His41, Cys145, Glu166

Note: The data in this table are hypothetical and for illustrative purposes only, demonstrating the type of information generated from a molecular docking study.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the cyclopropyl group relative to the plane of the isoxazole ring.

Computational methods can be used to perform a potential energy scan, rotating the cyclopropyl group incrementally and calculating the energy of each resulting conformation. This analysis identifies the most stable, low-energy conformations of the molecule. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates its ability to fit into a receptor's binding site and thus its biological activity. Different conformers can possess different energy levels, which can influence the molecule's physical properties, such as its crystal packing.

Computational Insights into Solvent Effects on Structure

No specific studies detailing the computational investigation of solvent effects on the structure of this compound were found in the public domain. Such studies would typically involve using computational models to predict how the conformation and electronic properties of the molecule change in different solvent environments, which is crucial for understanding its behavior in biological systems and during chemical reactions.

Structure-Activity Relationship (SAR) Modeling (Computational)

While SAR studies are common for isoxazole derivatives, no dedicated SAR or QSAR models specifically for this compound have been published.

There are no available QSAR studies that have derived models based on a series of compounds including this compound to quantitatively correlate its structural features with a specific biological activity.

No research articles presenting pharmacophore models derived from or for this compound were identified. Such models would define the essential three-dimensional arrangement of chemical features necessary for its biological activity and guide the design of new ligands.

Theoretical Studies on Reaction Pathways

Specific theoretical studies on the reaction pathways involving this compound are absent from the available literature.

No computational studies were found that specifically analyze the transition states of the cyclization reactions leading to the formation of this compound.

There is no available research that uses computational chemistry to elucidate the detailed mechanistic pathways of reactions involving this compound.

Mechanistic Elucidation in Chemical Reactions

Reaction Mechanisms in Synthetic Transformations

The synthesis of substituted isoxazoles, including the title compound, can be achieved through various routes, each with its own distinct mechanism. The control of these mechanisms is paramount for achieving desired product yields and purity.

Catalysis plays a pivotal role in many synthetic routes leading to isoxazole (B147169) rings. For precursors involving cyclopropyl (B3062369) groups, specific catalysts are employed to facilitate ring-opening and subsequent intramolecular reactions. One such method involves the use of cyclopropyl oximes, which can be converted into substituted isoxazoles. nih.gov This transformation proceeds via a ring-opening and intramolecular nucleophilic vinylic substitution reaction, which can be promoted by catalysts such as phosphorus oxychloride (POCl₃) in a dichloromethane (B109758) (CH₂Cl₂) solvent. nih.gov

In other contexts, isoxazole synthesis can be achieved without traditional catalysts. For instance, environmentally benign procedures for creating 3-alkyl-5-aryl isoxazoles have been developed using ultrasound radiation, which obviates the need for a catalyst and often results in high yields with simpler work-up protocols. nih.gov Furthermore, base-mediated, metal-free approaches have been successfully developed for synthesizing other complex heterocyclic systems, highlighting a trend towards greener and more efficient chemical manufacturing. nih.gov

Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted isoxazoles. The formation of the isoxazole ring from linear precursors can potentially lead to multiple isomers. Research has demonstrated that regiochemical outcomes can be precisely controlled by modifying reaction conditions and the structure of the starting materials. rsc.org For example, the cyclocondensation reaction between β-enamino diketones and hydroxylamine (B1172632) hydrochloride can be directed to selectively produce different series of regioisomeric isoxazoles under mild conditions. rsc.org

The electronic properties of the reactants can also be a determining factor in regioselectivity. In certain syntheses, the reaction proceeds through a specific tautomeric form that is electronically and energetically favored, leading exclusively to an angular regioisomer over a linear one. nih.gov Stereoselectivity, while also crucial, is often discussed in the context of the specific geometry of the final product, with techniques like X-ray crystallography and two-dimensional NMR being used to confirm the spatial arrangement of atoms. nih.gov

Rearrangement Reactions Involving the Cyclopropyl Moiety

The high ring strain of the cyclopropyl group makes it susceptible to various rearrangement reactions, particularly under thermal, photochemical, or catalytic influence.

While cyclopropyliminium rearrangements are a specific class of reactions, related transformations involving cyclopropyl imines have been studied. A notable example is the Cloke-Wilson rearrangement, which provides a pathway to synthesize five-membered heterocycles from cyclopropane (B1198618) precursors. researchgate.net This energy-transfer-enabled rearrangement can be applied to imines derived from the condensation of aminocyclopropane carboxylates with aldehydes. researchgate.net Such studies demonstrate the utility of the reactive cyclopropane ring in forming new heterocyclic structures through carefully controlled rearrangement processes. researchgate.net

The isoxazole ring itself can participate in rearrangement reactions, often promoted by a base. A well-documented example is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.org This rearrangement involves the transformation of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones into 3-hydroxy-2-(2-aryl researchgate.netbeilstein-journals.orgacs.orgtriazol-4-yl)pyridines. beilstein-journals.org The reaction is typically promoted by a base, such as potassium carbonate (K₂CO₃), in a solvent like dimethylformamide (DMF) at elevated temperatures. beilstein-journals.org The efficiency of this rearrangement can be highly dependent on the substituents present on the arylhydrazone moiety.

Table 1: Conditions for Base-Promoted Boulton–Katritzky Rearrangement This interactive table summarizes the reaction conditions and yields for the Boulton–Katritzky rearrangement of various arylhydrazones.

EntryStarting MaterialBaseSolventTemp (°C)ProductYield (%)
1Arylhydrazone 12aK₂CO₃DMF60Triazole 13a92
2Arylhydrazone 12bK₂CO₃DMF60Triazole 13b95
3Arylhydrazone 12cK₂CO₃DMF60Triazole 13c94

Source: Adapted from research on isoxazolo[4,5-b]pyridines. beilstein-journals.org

Decomposition and Stability Pathways (Chemical Stability Research)

The chemical stability of 4-Cyclopropyl-1,2-oxazol-3-amine is dictated by the robustness of its two key structural features: the cyclopropyl ring and the isoxazole heterocycle. The strained cyclopropyl group can undergo ring-opening reactions, particularly under conditions that form radical intermediates. psu.edu Studies on substituted cyclopropyl radicals have shown they can rearrange, and the stereochemistry of this ring-opening is a subject of mechanistic interest. psu.edu

The isoxazole ring can also be susceptible to decomposition, especially under basic conditions. Base-promoted isoxazole ring-opening has been observed as part of rearrangement pathways. beilstein-journals.org This suggests that the stability of the compound could be compromised in strongly alkaline environments, leading to ring cleavage and the formation of different chemical species. Understanding these decomposition pathways is essential for determining the appropriate storage and handling conditions for the compound.

Exploration of Biological Activities and Underlying Mechanisms Research Focus

Enzyme Inhibition Research

There is currently no publicly available research detailing the enzyme inhibition properties of 4-Cyclopropyl-1,2-oxazol-3-amine.

Investigation of Specific Enzyme Target Interactions (e.g., ALK5 kinase)

No studies were found that specifically investigate the interaction of this compound with ALK5 (TGF-beta type I receptor kinase) or any other specific enzyme targets. While related heterocyclic compounds are explored as kinase inhibitors, data for this exact molecule is not present in the surveyed literature.

Mechanistic Studies of Enzyme-Ligand Binding

In the absence of any identified enzyme inhibition, there are consequently no mechanistic studies on how this compound might bind to an enzyme active site.

Receptor Binding Affinity Research

Specific data on the receptor binding affinity of this compound is not available in the public domain.

Analysis of Binding to Specific Biological Receptors (e.g., AMPA receptors)

Molecular Interactions at Receptor Sites

Given the lack of binding affinity data, there are no studies available that describe the molecular interactions between this compound and any receptor sites.

Studies on Antimicrobial Action Mechanisms

There are no specific studies in the available scientific literature that investigate the antimicrobial action or mechanisms of this compound against bacterial or fungal pathogens. While the broader class of oxazole (B20620) derivatives has been noted for potential antimicrobial effects, this has not been specifically documented for this compound. uni.lumdpi.comnih.gov

Research into Activity Against Bacterial Strains

The emergence of drug-resistant bacteria necessitates the discovery of novel antimicrobial agents. mdpi.com Compounds featuring a cyclopropyl (B3062369) group are of particular interest due to their presence in various biologically active molecules and their potential to enhance pharmacological properties. nih.gov

Research into derivatives of this compound has shown varied efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antibacterial effects. nih.gov These compounds were tested against a panel of bacteria including Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae (Gram-negative). nih.gov Among the synthesized compounds, some demonstrated potent antimicrobial activities. nih.gov

The structural features of these molecules, particularly the substituents on the benzamide (B126) ring, were found to play a crucial role in their antibacterial potency, highlighting a clear structure-activity relationship. nih.gov

Table 1: Antibacterial Screening of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives

Bacterial Strain Type
Streptococcus pyogenes Gram-positive
Staphylococcus aureus Gram-positive
Bacillus subtilis Gram-positive
Escherichia coli Gram-negative
Pseudomonas aeruginosa Gram-negative

Investigation of Antifungal Properties

In addition to antibacterial potential, derivatives of this compound have been investigated for their antifungal properties. The same series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were also screened for their activity against several mycotoxic fungal strains. nih.gov

The study included testing against Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. nih.gov Certain compounds within the series exhibited significant antifungal activity, suggesting that the cyclopropyl-isoxazole scaffold could be a promising starting point for the development of new antifungal agents. nih.gov

Anticancer Research Pathways

The quest for more effective and selective anticancer therapies has led researchers to explore a wide range of chemical scaffolds, including those containing the isoxazole (B147169) ring system.

Studies on Tumor Growth Inhibition Mechanisms

Research into the anticancer potential of compounds related to this compound has focused on their ability to inhibit tumor growth. While direct studies on this specific compound are limited, research on analogous structures provides insight into potential mechanisms. For example, novel 1,2,4-triazolyl-α-amino acids and their dipeptides have been synthesized and evaluated for their antifungal activity, which can sometimes share mechanisms with anticancer effects, such as the inhibition of crucial enzymes. mdpi.com

Research into Antiproliferative Mechanisms

The antiproliferative activity of isoxazole derivatives is a significant area of cancer research. Studies on related compounds, such as 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, have demonstrated potent antiproliferative activity against various cancer cell lines. nih.govmdpi.com These studies have identified that the substitution pattern on the heterocyclic rings is critical for activity. mdpi.com For instance, certain derivatives were found to be more potent than the reference drug erlotinib. nih.govmdpi.com

The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death. nih.gov This was evidenced by the activation of caspases and the upregulation of pro-apoptotic proteins like Bax, alongside the downregulation of anti-apoptotic proteins like Bcl2. nih.gov Furthermore, some of these compounds have been investigated as multi-target inhibitors, targeting key proteins involved in cancer cell proliferation such as EGFR, BRAFV600E, and EGFRT790M. nih.gov

Neuroactive Compound Research and CNS Target Interaction Studies

The isoxazole nucleus is a recognized scaffold in medicinal chemistry for the development of neuroactive compounds. While specific research on the direct interaction of this compound with Central Nervous System (CNS) targets is not extensively documented in the provided results, the structural motif is of interest in the design of molecules with potential neurological effects.

Agrochemical Research Applications (Mechanism-Oriented)

In the field of agrochemicals, there is a continuous need for new and effective herbicides and fungicides. Derivatives containing the 1,2,4-triazole (B32235) ring, structurally related to the isoxazole in this compound, have shown promise. For example, certain 4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole derivatives have exhibited excellent inhibitory activity against ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthesis of branched-chain amino acids in plants. researchgate.net This inhibition leads to potent herbicidal activity against species like Brassica campestris. researchgate.net

Furthermore, some of these compounds have also displayed significant fungicidal activity against a range of plant-pathogenic fungi. researchgate.net This dual activity makes them attractive candidates for the development of broad-spectrum crop protection agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Research

Influence of the Cyclopropyl (B3062369) Group on Bioactivity and Selectivity

The incorporation of a cyclopropyl group into drug candidates is a widely used strategy in medicinal chemistry to enhance a variety of pharmacological properties. nih.gov This three-membered carbocyclic ring imparts significant conformational rigidity to molecules, which can be entropically favorable for binding to biological targets. nih.govresearchgate.net The enhanced π-character of its C-C bonds and its unique electronic nature allow it to serve as a bioisostere for other chemical groups, influencing molecular interactions and metabolic stability. nih.gov

The primary advantages of including a cyclopropyl moiety, as seen in the 4-cyclopropyl-1,2-oxazol-3-amine framework, include:

Enhanced Potency: The rigid structure can lock the molecule into a bioactive conformation, leading to stronger interactions with target proteins. nih.gov

Increased Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve a compound's half-life. researchgate.net

Modulation of Physicochemical Properties: It can influence lipophilicity and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.

Improved Selectivity: By providing a unique three-dimensional shape, the cyclopropyl group can lead to more specific binding to the intended target over off-targets, thereby reducing potential side effects. nih.gov

Table 1: General Contributions of the Cyclopropyl Moiety to Drug Properties

Property AffectedInfluence of Cyclopropyl GroupReference
Binding Affinity Can increase potency through conformational restriction. nih.govresearchgate.net
Metabolism Often increases stability by blocking metabolic sites. researchgate.net
Selectivity Can improve by providing a unique structural fit for the target. nih.gov
Lipophilicity Generally increases, potentially affecting permeability. nih.gov

Impact of Amine Functionalization on Biological Potency and Target Binding

The 3-amino group on the oxazole (B20620) ring is a crucial feature for the biological activity of this scaffold, primarily acting as a key hydrogen bond donor. In many kinase inhibitors, for example, this amine group forms critical hydrogen bonds with backbone atoms (like methionine residues) in the hinge region of the kinase's ATP-binding pocket. nih.gov This interaction is often essential for anchoring the inhibitor to the target protein, leading to potent inhibition. nih.gov

Research on related 3-amino-benzo[d]isoxazole scaffolds has demonstrated that these compounds can act as potent inhibitors of tyrosine kinases like c-Met. nih.gov The SAR studies in these contexts consistently highlight the necessity of the amino group for establishing high-potency inhibitory effects at both enzymatic and cellular levels. nih.gov

Correlation of Oxazole Ring Substituents with Mechanistic Pathways

The oxazole ring is a versatile five-membered heterocycle that is a common feature in many biologically active compounds. d-nb.infonih.gov The substitution pattern on the oxazole ring plays a pivotal role in determining the biological activities of its derivatives. d-nb.infonih.gov While the 4-cyclopropyl and 3-amino groups are fixed in the parent scaffold, further substitution at other available positions on the oxazole ring can fine-tune the molecule's properties.

For instance, adding substituents can:

Alter Electronic Distribution: Introducing electron-withdrawing or electron-donating groups can modulate the pKa of the amino group or the reactivity of the ring itself.

Introduce New Interaction Points: Substituents can provide additional points for hydrogen bonding, van der Waals interactions, or ionic interactions with the target protein.

Block or Promote Metabolism: Strategic placement of substituents can shield metabolically labile sites or, conversely, introduce sites for metabolic clearance.

Systematic reviews of oxazole derivatives have shown that their utility spans a wide range of therapeutic areas, including as antimicrobial and antiproliferative agents. nih.govresearchgate.net The specific nature and position of substituents are key determinants of their efficacy and mechanism of action. researchgate.net

Stereochemical Effects on Biological Interactions

While the parent compound this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. Chirality is a fundamental aspect of drug design, as biological systems, being chiral themselves, often exhibit stereospecific interactions.

If a substituent introduced onto the cyclopropyl ring or an extended chain from the amine group creates a stereocenter, the resulting enantiomers or diastereomers may display significant differences in:

Potency: One stereoisomer may fit much more precisely into a binding site than the other.

Pharmacokinetics: Enantiomers can be metabolized at different rates by enzymes.

Toxicity: The off-target effects of one isomer could differ from its counterpart.

The rigid, three-dimensional structure of the cyclopropyl group can be exploited to create stereochemically diverse cores, which can be instrumental in developing highly selective and potent agents. researchgate.net

Exploration of Molecular Features Enhancing or Diminishing Research Activity

The research potential of derivatives based on the this compound scaffold is influenced by a combination of molecular features. Quantitative structure-activity relationship (QSAR) studies on related heterocyclic structures, such as 1,2,4-triazoles and triazolopyrimidines, provide insights into the types of molecular descriptors that often govern biological activity. mdpi.commdpi.com

Features that often enhance research activity and potency include:

Optimal Lipophilicity (logP): A balanced logP is crucial for cell permeability and bioavailability. Both excessively high and low lipophilicity can be detrimental.

Hydrogen Bonding Capacity: The presence of well-positioned hydrogen bond donors and acceptors, like the 3-amino group, is frequently essential for target binding. nih.gov

Molecular Weight and Size: Adherence to guidelines like Lipinski's Rule of Five, which considers molecular weight, logP, and hydrogen bond donors/acceptors, is often a starting point in drug design.

Structural Rigidity: Conformationally constrained molecules, such as those containing the cyclopropyl group, can pre-organize into a bioactive conformation, reducing the entropic penalty of binding and increasing potency. nih.gov

Features that may diminish research activity include:

Poor Solubility: Molecules with low aqueous solubility can be challenging to formulate and may have poor absorption.

Metabolic Liability: The presence of sites that are easily metabolized can lead to rapid clearance and low in vivo efficacy.

Steric Hindrance: Bulky substituents can clash with the target binding site, preventing optimal interaction and reducing potency.

Table 2: Summary of Key SAR/SPR Insights

Molecular FeatureRole in Biological Activity and PropertiesReference
4-Cyclopropyl Group Provides rigidity, enhances metabolic stability, and can improve potency and selectivity. nih.govresearchgate.net
3-Amino Group Acts as a critical hydrogen bond donor for target anchoring, essential for potency in many enzyme inhibitors. nih.govnih.gov
Oxazole Ring A versatile scaffold whose substitution pattern dictates electronic properties, solubility, and potential for additional interactions. d-nb.infonih.gov
Stereochemistry Introduction of chiral centers can lead to stereoisomers with significantly different potency and pharmacokinetic profiles. researchgate.net

Advanced Spectroscopic and Analytical Research Techniques in Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For 4-Cyclopropyl-1,2-oxazol-3-amine, ¹H and ¹³C NMR are fundamental to confirming its unique structure, which features a cyclopropyl (B3062369) ring attached to an isoxazole (B147169) core bearing an amine group. mdpi.com

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, distinct signals are expected for the protons of the cyclopropyl group, the isoxazole ring, and the amine group.

The cyclopropyl protons typically appear in the upfield region of the spectrum. The methine proton (CH) attached to the isoxazole ring would likely present as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two sets of methylene protons (CH₂) in the cyclopropyl ring are diastereotopic and would be expected to show complex splitting patterns, appearing as multiplets. The amine (NH₂) protons would typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The isoxazole ring has one proton, which would appear as a singlet in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Cyclopropyl-CH₂ 0.60 - 1.10 Multiplet
Cyclopropyl-CH 1.50 - 2.00 Multiplet
Isoxazole-CH 8.00 - 8.50 Singlet

Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal, confirming the presence of the cyclopropyl and isoxazole moieties.

The spectrum would show six distinct carbon signals. The cyclopropyl group would exhibit two signals: one for the two equivalent methylene carbons (CH₂) at a high field and one for the methine carbon (CH). The isoxazole ring would display three signals for its three carbon atoms, with the carbon bearing the amine group (C-NH₂) appearing at a lower field than the other two. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Cyclopropyl-CH₂ 5 - 15
Cyclopropyl-CH 10 - 20
Isoxazole C4 95 - 105
Isoxazole C5 150 - 160

Note: Predicted values are based on general principles and data from analogous structures such as cyclopropanecarboxylic acid and cyclopropyl bromide. chemicalbook.comchemicalbook.com Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₆H₈N₂O), HRMS is crucial for confirming its elemental composition. semanticscholar.org The calculated monoisotopic mass is 124.06366 Da. uni.luuni.lu HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 3: HRMS Data for this compound

Molecular Formula Adduct Theoretical m/z
C₆H₈N₂O [M+H]⁺ 125.07094

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction would provide an exact three-dimensional model of the molecule. mdpi.com This analysis would confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles, revealing the planarity of the isoxazole ring and the specific conformation of the cyclopropyl substituent relative to the ring. nih.govmdpi.com The resulting crystal structure data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. mdpi.comresearchgate.net For example, related cyclopropyl-containing heterocyclic compounds have been shown to crystallize in monoclinic and triclinic systems. mdpi.comnih.gov

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Specific, experimentally determined Infrared (IR) and UV-Vis spectroscopic data for this compound are not available in published literature. Theoretical data may be predicted using computational models, but such information lacks the empirical validation necessary for a definitive analytical characterization.

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC)

Detailed methods or findings from High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analyses of this compound have not been publicly reported. The development of such methods would require experimental determination of optimal conditions, including column type, mobile phase composition, flow rate, and detection wavelength, none of which are available in the searched sources.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of isoxazoles is a well-established field, yet the development of novel, efficient, and regioselective methods for specific derivatives like 4-Cyclopropyl-1,2-oxazol-3-amine remains a key area of research. nih.govnih.gov Current strategies for producing substituted isoxazoles often involve multi-step processes that can be time-consuming and result in modest yields. Future synthetic research should focus on the following:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in chemical synthesis. rsc.orgnih.gov Exploring microwave-assisted or ultrasound-irradiated synthesis could lead to faster reaction times and higher yields for this compound. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions have become powerful tools for the functionalization of heterocyclic compounds. rsc.orgnih.gov Developing novel cross-coupling strategies could enable the efficient introduction of the cyclopropyl (B3062369) group at the 4-position of the isoxazole (B147169) ring.

A comparison of potential synthetic approaches is presented in Table 1.

Synthetic ApproachPotential AdvantagesPotential Challenges
Green Chemistry Reduced environmental impact, potentially faster reactions.Optimization of reaction conditions for specific substrate.
Cross-Coupling High efficiency and selectivity in C-C bond formation.Catalyst cost and sensitivity, optimization of ligands.
One-Pot Synthesis Increased efficiency, reduced waste and cost.Compatibility of reagents and reaction conditions.

Targeted Mechanistic Studies for Specific Biological Activities

Given that various isoxazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, it is crucial to conduct targeted mechanistic studies to elucidate the specific mode of action of this compound. ebi.ac.uknih.govnih.gov Future research should aim to:

Identify Protein Targets: Utilizing techniques such as affinity chromatography, proteomics, and in-silico target prediction to identify the specific protein or enzyme targets with which this compound interacts.

Elucidate Signaling Pathways: Once a target is identified, further studies should focus on understanding how the compound modulates the corresponding signaling pathway. This could involve techniques like Western blotting, reporter gene assays, and gene expression analysis.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues of this compound with modifications to the cyclopropyl and amine groups will be essential to understand the structural requirements for its biological activity and to optimize its potency and selectivity. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

The unique chemical structure of this compound suggests that it may interact with novel biological targets, opening up new therapeutic avenues. nih.gov Based on the known activities of other isoxazole derivatives, potential areas of exploration include:

Neurodegenerative Diseases: Some isoxazoles have shown neuroprotective effects, suggesting a potential role for this compound in the treatment of diseases like Alzheimer's or Parkinson's. rsc.orgnih.gov

Infectious Diseases: The isoxazole scaffold is present in several antimicrobial agents. nih.govijcrt.org Screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial properties.

Immunomodulation: Certain isoxazole derivatives have demonstrated immunomodulatory effects, indicating a potential for treating autoimmune disorders or inflammation-related conditions. nih.gov

Table 2 outlines potential therapeutic areas and corresponding biological targets for future investigation.

Therapeutic AreaPotential Biological Targets
Oncology Kinases, Topoisomerases, Histone Deacetylases (HDACs) ebi.ac.uknih.gov
Inflammation Cyclooxygenase (COX) enzymes, Cytokines frontiersin.org
Infectious Diseases Bacterial or fungal specific enzymes nih.gov
Neurology Receptors and enzymes in the central nervous system rsc.orgnih.gov

Advanced Computational and AI-Driven Drug Discovery Research

The integration of computational and artificial intelligence (AI) methods can significantly accelerate the drug discovery process for this compound. mdpi.comnih.gov These advanced techniques can be employed for:

Virtual Screening: Using computational models to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target.

Predictive Modeling: Developing machine learning models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, thus reducing the need for extensive in-vitro and in-vivo testing.

De Novo Drug Design: Employing generative AI models to design novel molecules based on the this compound scaffold with optimized properties for a specific therapeutic target. stanford.edu Recent studies have shown the potential of AI to identify novel drug combinations and design new chemical entities. soci.org

Investigation of Materials Science Applications (Beyond Biological)

The unique electronic and structural properties of the isoxazole ring suggest that this compound could have applications beyond the biological realm, in the field of materials science. wikipedia.org Potential areas of investigation include:

Organic Electronics: The electron-rich nature of the isoxazole ring could be exploited in the development of new organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic materials.

Functional Polymers: Incorporating the this compound moiety into polymer chains could lead to the development of new materials with unique thermal, mechanical, or optical properties.

Coordination Chemistry: The nitrogen and oxygen atoms in the isoxazole ring can act as ligands, forming complexes with metal ions. These complexes could have interesting catalytic or magnetic properties.

The exploration of these diverse research avenues will be crucial to unlocking the full potential of this compound as a valuable building block in both medicine and materials science.

Q & A

Q. What are the common synthetic routes for 4-Cyclopropyl-1,2-oxazol-3-amine, and what challenges arise in intermediate purification?

The synthesis typically involves cyclization of nitrile oxides with cyclopropane-containing precursors or functionalization of pre-formed oxazole rings. Key challenges include isolating intermediates due to their instability and controlling regioselectivity during cyclopropane ring formation. Solvent selection (e.g., dichloromethane or ethanol) and low-temperature conditions are critical for minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the oxazole ring and cyclopropyl group. Infrared (IR) spectroscopy identifies amine and oxazole functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, X-ray diffraction using SHELXL (via WinGX or OLEX2 suites) resolves bond angles and hydrogen-bonding networks .

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The cyclopropyl group introduces steric hindrance and electronic effects due to its strained ring structure. This reduces susceptibility to nucleophilic attack at the oxazole ring’s 3-amine position but enhances stability in acidic conditions. Comparative studies with ethyl or methyl substituents show reduced reaction rates for cyclopropyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Discrepancies often arise from differences in substituent positioning (e.g., 5-methyl vs. 4-cyclopropyl groups). Use combinatorial libraries to systematically vary substituents and assay against targets (e.g., kinases or GPCRs). Pair this with molecular docking simulations to correlate bioactivity with binding pocket interactions .

Q. What experimental strategies optimize the synthesis of this compound for high-throughput applications?

Employ flow chemistry to enhance reaction control and scalability. Use immobilized catalysts (e.g., palladium on carbon) for cyclopropane formation steps. Monitor reaction progress via in-line FTIR or Raman spectroscopy to automate intermediate purification .

Q. How do hydrogen-bonding patterns in this compound crystals affect its physicochemical properties?

Graph set analysis (via Mercury or CrystalExplorer) reveals that N–H···O/N hydrogen bonds form infinite chains or rings, influencing solubility and melting point. Compare with non-cyclopropyl analogs (e.g., 4-ethyl derivatives) to isolate strain-induced effects on crystal packing .

Q. What methodologies elucidate the compound’s interaction with biological targets like cyclophilin D?

Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Complement with X-ray crystallography (e.g., PDB ID: 3RCI) to identify key binding residues. Mutagenesis studies validate interactions observed in silico .

Q. How can researchers address discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?

Re-evaluate force field parameters (e.g., in Gaussian or AMBER) for cyclopropane-containing systems. Use hybrid QM/MM calculations to better model strained ring systems. Validate with experimental thermodynamic data (e.g., ΔHf from calorimetry) .

Methodological Resources

  • Crystallography : SHELXL for refinement , ORTEP-3 for visualization .
  • Interaction Studies : SPR (Biacore) , fluorescence polarization .
  • SAR Analysis : Molecular docking (AutoDock Vina), QM/MM (Gaussian) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.